molecular formula C25H22N2O3S B3468302 1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine

1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No. B3468302
M. Wt: 430.5 g/mol
InChI Key: YFTRNFLEHTWKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine, also known as NAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is structurally similar to other piperazine derivatives, which are known to have various biological activities.

Scientific Research Applications

1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor activity, and it has been studied as a potential chemotherapy agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and biological activities.

Mechanism of Action

The mechanism of action of 1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. This compound may also interact with other proteins and enzymes in cells, leading to its various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound has been shown to increase cell survival and proliferation, reduce apoptosis, and modulate gene expression. In organisms, this compound has been shown to have neuroprotective effects, reduce inflammation, and inhibit tumor growth. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its biological effects.

Advantages and Limitations for Lab Experiments

1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments, including its stability, solubility, and availability. It is a synthetic compound that can be easily synthesized in large quantities, and it is stable under various conditions. This compound is also soluble in various solvents, which makes it easy to use in lab experiments. However, this compound has several limitations, including its potential toxicity and lack of specificity. This compound has been shown to have cytotoxic effects at high concentrations, and it may interact with other proteins and enzymes in cells, leading to non-specific effects.

Future Directions

There are several future directions for the study of 1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine, including its potential applications in drug discovery and clinical trials. This compound has been shown to have various biological activities, and it may be used as a lead compound for the development of new drugs with similar structures and activities. This compound may also be studied in clinical trials for its potential applications in neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a structurally similar compound to other piperazine derivatives and has been shown to have various biological activities, including neuroprotective effects and anti-tumor activity. This compound has several advantages for lab experiments, including its stability and solubility, but it also has limitations, including its potential toxicity and lack of specificity. Future studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and clinical trials.

properties

IUPAC Name

naphthalen-1-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c28-25(24-11-5-9-20-7-3-4-10-23(20)24)26-14-16-27(17-15-26)31(29,30)22-13-12-19-6-1-2-8-21(19)18-22/h1-13,18H,14-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTRNFLEHTWKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.